molecular formula C20H18Cl2N6O2 B15108070 ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B15108070
M. Wt: 445.3 g/mol
InChI Key: XHLWTGPDKIGZJN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring, and substituted with various functional groups such as amino, dichlorophenyl, and ethyl carboxylate. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclocondensation of hydrazine with a β-diketone.

    Formation of the Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through a cyclization reaction involving appropriate precursors such as 2,4-dichlorobenzaldehyde and ethyl acetoacetate.

    Functional Group Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be employed to convert the dichlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced phenyl derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and thermal stability.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in the substituents attached to the rings.

    Amino-Pyrazoles: Compounds with an amino group attached to the pyrazole ring, which exhibit similar biological activities.

    Dichlorophenyl Derivatives: Compounds with a dichlorophenyl group, which contribute to the compound’s unique chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article examines its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that yield the pyrazolo[1,5-a]pyrimidine scaffold. This compound features a complex structure that includes both pyrazole and pyrimidine rings, which are known for their pharmacological significance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines. For instance, compounds derived from the pyrazolo[1,5-a]pyrimidine framework have shown strong activity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines.

Cell Line IC50 (µM) % Inhibition
MDA-MB-2310.4578%
HeLa0.3882%

The mechanism of action appears to involve the inhibition of key kinases such as Pim-1 and Flt-3, which play critical roles in cell survival and proliferation pathways. The compound's selectivity for these kinases is particularly noteworthy; it exhibited over 95% inhibition at concentrations as low as 1 µM in selectivity assays against a panel of oncogenic kinases .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antioxidant Activity : Some derivatives have shown promising results in scavenging free radicals and reducing oxidative stress markers.
  • Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting pro-inflammatory cytokines and reducing inflammation in cellular models.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer types. This compound was among the most potent compounds tested. The study reported:

"The compound exhibited significant growth inhibition in both MDA-MB-231 and HeLa cells with IC50 values in the nanomolar range" .

In Vivo Studies

In vivo studies using mouse models have further supported the anticancer potential of this compound. Tumor growth was significantly reduced in treated groups compared to controls without exhibiting severe toxicity to normal tissues.

Properties

Molecular Formula

C20H18Cl2N6O2

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C20H18Cl2N6O2/c1-4-30-20(29)14-9-24-27(18(14)23)16-7-10(2)25-19-17(11(3)26-28(16)19)13-6-5-12(21)8-15(13)22/h5-9H,4,23H2,1-3H3

InChI Key

XHLWTGPDKIGZJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)Cl)Cl)C)N

Origin of Product

United States

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